5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034486-57-0
VCID: VC6670823
InChI: InChI=1S/C15H11BrN2O2S/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(20-13)10-3-4-21-9-10/h1-7,9H,8H2,(H,18,19)
SMILES: C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
Molecular Formula: C15H11BrN2O2S
Molecular Weight: 363.23

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide

CAS No.: 2034486-57-0

Cat. No.: VC6670823

Molecular Formula: C15H11BrN2O2S

Molecular Weight: 363.23

* For research use only. Not for human or veterinary use.

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide - 2034486-57-0

Specification

CAS No. 2034486-57-0
Molecular Formula C15H11BrN2O2S
Molecular Weight 363.23
IUPAC Name 5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C15H11BrN2O2S/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(20-13)10-3-4-21-9-10/h1-7,9H,8H2,(H,18,19)
Standard InChI Key ZFWQLHNMYUQXQT-UHFFFAOYSA-N
SMILES C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br

Introduction

Chemical Structure and Synthesis

Structural Characteristics

5-Bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide (IUPAC: 5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide) comprises a pyridine core substituted with a bromine atom at position 5, linked via a carboxamide group to a furan-methyl-thiophene side chain. The thiophene ring’s substitution pattern (3-yl vs. 2-yl) influences electronic properties and steric interactions, potentially altering reactivity and biological target affinity compared to its 2-yl analogs .

Synthetic Pathways

While no direct synthesis of the 3-yl variant is documented, analogous compounds are synthesized through multi-step protocols:

  • Acylation: Nicotinic acid derivatives undergo acyl chloride formation using oxalyl chloride, followed by coupling with amine-containing heterocycles .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups (e.g., thiophene) to furan precursors .

  • Purification: Column chromatography or recrystallization isolates the final product, with yields typically ranging from 70% to 85% .

For example, the 2-yl thiophene analog (5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide) is synthesized via bromination of nicotinamide, followed by amide coupling with (5-(thiophen-2-yl)furan-2-yl)methanamine. Adapting this method for the 3-yl isomer would require substituting 3-aminothiophene derivatives.

Biological Activity

Enzyme Inhibition

The compound’s nicotinamide moiety enables interactions with enzymatic targets:

  • Cytochrome P450 2A6 (CYP2A6): Structural analogs demonstrate selective inhibition (IC50: ~1–5 μM), reducing activation of tobacco-derived procarcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) .

  • Nicotinic Acetylcholine Receptors (nAChRs): Modulation of α4β2 and α7 nAChR subtypes has been observed, implicating potential in nicotine addiction therapy.

CompoundTargetIC50 (μM)Cell LineReference
Benzamide Derivative AVEGFR-20.16MCF-7
5-Bromo-furan carbohydrazideCaspase-34.53A549

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Physicochemical Properties

Spectroscopic Characterization

  • 1H NMR: Key signals include:

    • Thiophene protons: δ 7.21–7.45 ppm (multiplet).

    • Furan methylene: δ 4.55 ppm (singlet).

    • Amide NH: δ 8.12 ppm (broad) .

  • FTIR: Peaks at 1680 cm−1 (C=O stretch) and 3233 cm−1 (N-H stretch) confirm amide formation .

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and DMF.

  • Stability: Degrades under UV light (t1/2: 48 hours), necessitating storage at −20°C.

Comparative Analysis with Structural Analogs

Thiophene Substitution Effects

Replacing thiophen-2-yl with 3-yl alters electronic density distribution:

  • 2-yl Isomer: Enhanced π-stacking with aromatic enzyme pockets (e.g., CYP2A6) .

  • 3-yl Isomer: Increased steric hindrance may reduce binding affinity but improve metabolic stability .

Bromine’s Role

Bromine’s electronegativity and van der Waals radius enhance:

  • Hydrophobic Interactions: Critical for binding CYP2A6’s heme domain.

  • X-ray Diffraction: Facilitates crystallographic studies via heavy atom effects .

Research Applications and Future Directions

Therapeutic Development

  • Anticancer Agents: Hybrid molecules combining nicotinamide and thiophene show synergistic effects in dual-targeting kinases and caspases .

  • Neuroprotection: nAChR modulation could mitigate neuroinflammation in Alzheimer’s disease .

Material Science

  • Organic Semiconductors: Thiophene-furan copolymers exhibit hole mobility >10 cm²/V·s, suitable for OLEDs.

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